1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, an oxadiazole ring, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and piperazine components. Common synthetic routes include:
Heterocyclization: Thiophene derivatives can be synthesized through heterocyclization reactions involving sulfur-containing precursors.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclodehydration reactions involving hydrazine and carboxylic acids or their derivatives.
Piperazine Incorporation: The piperazine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, with modifications to the thiophene, oxadiazole, or piperazine rings.
Scientific Research Applications
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring but may have different substituents or functional groups.
Oxadiazole derivatives: Similar to the oxadiazole ring in the compound, but with variations in the attached groups.
Piperazine derivatives: Compounds containing the piperazine ring, which may have different substituents or structural features.
The uniqueness of this compound lies in its combination of the thiophene, oxadiazole, and piperazine moieties, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;/h1,6,8,12H,2-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFVZOEWYCCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.